molecular formula C13H13Cl2NO6 B1616822 N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid CAS No. 32773-59-4

N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid

Cat. No.: B1616822
CAS No.: 32773-59-4
M. Wt: 350.15 g/mol
InChI Key: DVFXNNPVRLQELO-VIFPVBQESA-N
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Description

2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .


Synthesis Analysis

Its preparation from 2,4-dichlorophenol and chloroacetic acid was reported by R. Pokorny in 1941 . A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenoxyacetic acid is Cl2C6H3OCH2CO2H . The compound appears as white to yellow powder .


Chemical Reactions Analysis

2,4-Dichlorophenoxyacetic acid is a widely used herbicide that decomposes in the presence of water and ultraviolet light to form polymeric humic acids .


Physical And Chemical Properties Analysis

The molar mass of 2,4-Dichlorophenoxyacetic acid is 221.04 g/mol . It has a melting point of 140.5 °C and a boiling point of 160 °C . It is soluble in water up to 900 mg/L .

Scientific Research Applications

Microbial Response and Environmental Applications

A Proteome Analysis of Corynebacterium glutamicum exposed to 2,4-dichlorophenoxy acetic acid (2,4-D) revealed the induction of stress-response proteins, suggesting potential applications in bioindicator development for environmental monitoring of herbicide pollution (Fanous et al., 2007). This study emphasizes the compound's role in inducing specific cellular responses to environmental stress, implying a broader application in studying the impact of chemical pollutants on microbial communities.

Biomedical Applications

Glutamic Acid Metabolism in Intestinal Health was highlighted in a study, showing that L-glutamic acid plays a critical role in intestinal epithelial cells, serving as a precursor for important biomolecules and supporting nutrient absorption and immune function (Blachier et al., 2009). This research suggests that derivatives of L-glutamic acid, potentially including N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid, could have significant implications in gastrointestinal health and disease.

Advanced Materials and Energy Storage

Innovations in Energy Storage were explored through the addition of L-glutamic acid to the electrolyte of all-vanadium redox flow batteries, significantly improving their thermal stability and electrochemical performance (Liang et al., 2013). This application showcases the potential of glutamic acid derivatives in enhancing the efficiency and durability of energy storage systems.

Safety and Hazards

2,4-Dichlorophenoxyacetic acid is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

2,4-Dichlorophenoxyacetic acid is one of the oldest and most widely available herbicides and defoliants in the world . It has been commercially available since 1945, and is now produced by many chemical companies since the patent on it has long since expired . It can be found in numerous commercial lawn herbicide mixtures, and is widely used as a weedkiller on cereal crops, pastures, and orchards .

Properties

IUPAC Name

(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFXNNPVRLQELO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954417
Record name N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32773-59-4
Record name N-[2-(2,4-Dichlorophenoxy)acetyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32773-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-((2,4-dichlorophenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032773594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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